molecular formula C6H13ClO2S B1524141 4-Methylpentane-2-sulfonyl chloride CAS No. 78429-90-0

4-Methylpentane-2-sulfonyl chloride

Cat. No.: B1524141
CAS No.: 78429-90-0
M. Wt: 184.69 g/mol
InChI Key: UDICPXQQCPKMFG-UHFFFAOYSA-N
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Description

. It is a colorless liquid commonly used as a reagent in organic synthesis. This compound is versatile and can introduce the mesyl group (-SO2CH3) into various organic molecules.

Preparation Methods

4-Methylpentane-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylpentane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions . This reaction produces this compound and sulfur dioxide (SO2) as a byproduct. Industrial production methods often utilize similar processes but on a larger scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Methylpentane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: Under specific conditions, it can be reduced to form sulfides.

Common reagents used in these reactions include thionyl chloride, hydrogen peroxide (H2O2), and various amines . The major products formed from these reactions are sulfonamides, sulfonic acids, and sulfides .

Scientific Research Applications

4-Methylpentane-2-sulfonyl chloride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the mesyl group into various molecules.

    Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is used in the development of drug candidates and other medicinal compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylpentane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonamide bonds . This reaction is facilitated by the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

4-Methylpentane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: Similar in reactivity but with a simpler structure.

    Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive.

    Tosyl chloride: Contains a toluene group, providing different reactivity and applications.

The uniqueness of this compound lies in its branched structure, which can influence its reactivity and the steric effects in reactions.

Properties

IUPAC Name

4-methylpentane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDICPXQQCPKMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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